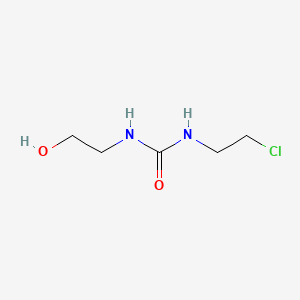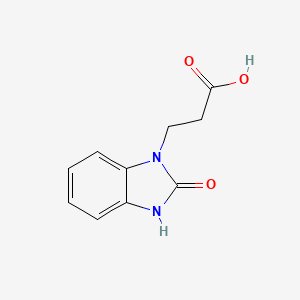
Demethylfenitrothion (DISCONTINUED)
Overview
Description
Demethylfenitrothion (DISCONTINUED) is an organophosphate compound commonly used as an insecticide. It is known for its effectiveness in controlling pests such as aphids, beetles, and mites. This compound is also referred to as Methyl paraoxon or MPO.
Preparation Methods
The synthesis of Demethylfenitrothion (DISCONTINUED) typically involves the esterification of phosphorothioic acid with O-methyl and O-(4-nitro-m-tolyl) groups. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency.
Chemical Reactions Analysis
Demethylfenitrothion (DISCONTINUED) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized products, often involving the nitro group.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the O-methyl or O-(4-nitro-m-tolyl) groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Demethylfenitrothion (DISCONTINUED) has several scientific research applications:
Chemistry: It is used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: The compound is employed in studies related to enzyme inhibition, particularly acetylcholinesterase, which is crucial for nerve function.
Medicine: Research on this compound contributes to understanding the toxicological effects of organophosphates and developing antidotes for poisoning.
Industry: It is used in the formulation of insecticides for agricultural and pest control purposes.
Mechanism of Action
The primary mechanism of action of Demethylfenitrothion (DISCONTINUED) involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis of the pest . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
Demethylfenitrothion (DISCONTINUED) can be compared with other similar organophosphate compounds, such as:
Fenitrothion: Another organophosphate insecticide with a similar mechanism of action but different substituents on the aromatic ring.
Phosphorothioic acid, O,O-dimethyl O-(3-methyl-4-nitrophenyl) ester: Similar in structure but with different alkyl groups attached to the phosphorothioic acid.
Phosphorothioic acid, O-ethyl O-methyl O-4-nitro-m-tolyl ester: Similar in structure but with an ethyl group instead of a dimethyl group.
The uniqueness of Demethylfenitrothion (DISCONTINUED) lies in its specific substituents, which influence its reactivity, toxicity, and effectiveness as an insecticide.
Properties
IUPAC Name |
hydroxy-methoxy-(3-methyl-4-nitrophenoxy)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10NO5PS/c1-6-5-7(14-15(12,16)13-2)3-4-8(6)9(10)11/h3-5H,1-2H3,(H,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNGYYGXBMGRUKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OP(=S)(O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NO5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904783 | |
| Record name | O-Demethyl fenitrothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4321-64-6 | |
| Record name | Phosphorothioic acid, O-methyl O-(3-methyl-4-nitrophenyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4321-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Demethyl sumithion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004321646 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-Demethyl fenitrothion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


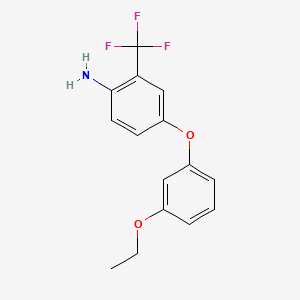
![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)
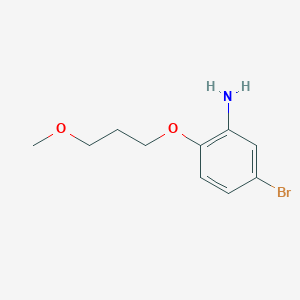
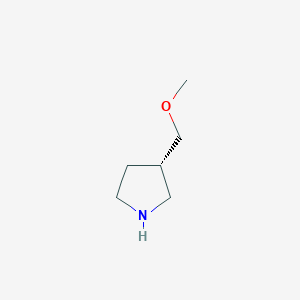


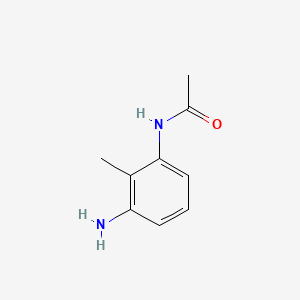
![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)
